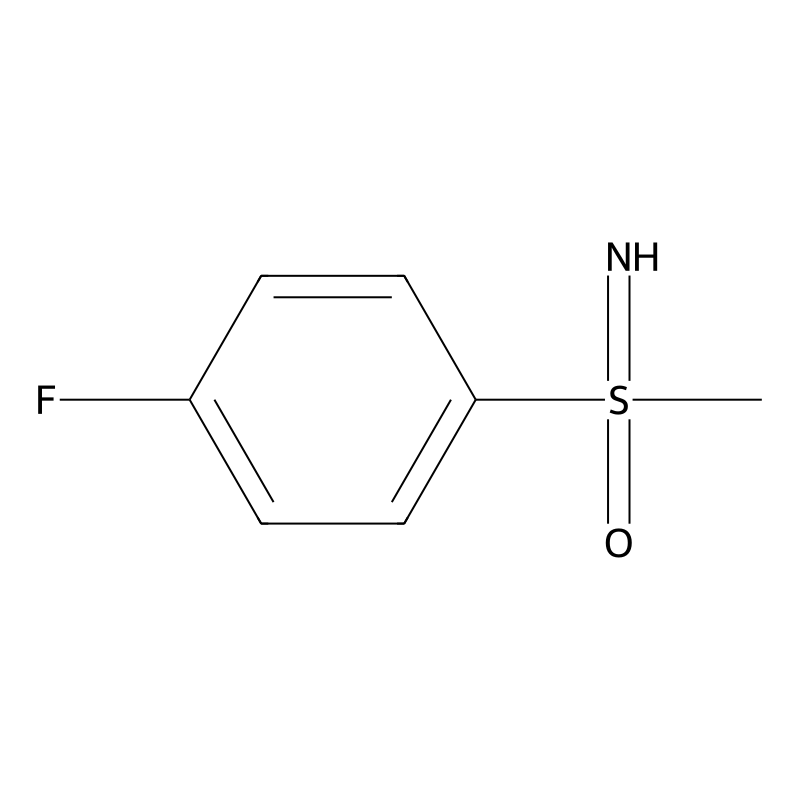

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Asymmetric catalysis: Sulfoximines can be used as chiral ligands in asymmetric catalysis, which is a type of chemical reaction that produces a specific stereoisomer of a product molecule. Source: ScienceDirect "Sulfoximines as ligands in asymmetric catalysis":

- Material science: Some sulfoximines have been investigated for their potential applications in material science, such as the development of new types of polymers or electrolytes. Source: Royal Society of Chemistry "Sulfoximine-based functional materials":

- Medicinal chemistry: Certain sulfoximines have been studied for their potential biological activity, including their use as anticonvulsants or antibiotics. Source: National Institutes of Health "Sulfoximine": )

S-(4-Fluorophenyl)-S-methyl-sulfoximine is an organosulfur compound characterized by its sulfoximine functional group, which consists of a sulfur atom bonded to both a nitrogen atom and an oxygen atom. The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 173.21 g/mol. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Additionally, S-(4-Fluorophenyl)-S-methyl-sulfoximine can be involved in nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules .

The biological activity of S-(4-Fluorophenyl)-S-methyl-sulfoximine has been explored in various studies. Sulfoximines are known for their potential as bioactive compounds, exhibiting antibacterial and antifungal properties. They have also been investigated for their role as chiral ligands in asymmetric catalysis, which can enhance the efficiency of

Several synthesis methods have been reported for S-(4-Fluorophenyl)-S-methyl-sulfoximine:

- One-Pot Cascade Reaction: This method involves converting readily available sulfides into sulfoximines through a series of steps that can be performed under mild conditions .

- Oxidative Coupling: Utilizing oxidants such as tert-butyl hydroperoxide (TBHP) or iodine can facilitate the formation of sulfoximines from corresponding sulfides .

- Metal-Free Conditions: Recent advancements have demonstrated the ability to synthesize sulfoximines without metal catalysts, offering a more environmentally friendly approach .

S-(4-Fluorophenyl)-S-methyl-sulfoximine has applications in various fields:

- Pharmaceuticals: Its unique structure allows it to serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Organic Synthesis: It is utilized as a building block in the synthesis of more complex molecules due to its reactivity and ability to form diverse derivatives.

- Asymmetric Catalysis: The compound can act as a chiral ligand, improving the efficiency and selectivity of

Interaction studies involving S-(4-Fluorophenyl)-S-methyl-sulfoximine focus on its reactivity with various electrophiles and nucleophiles. These studies are crucial for understanding its potential biological interactions and mechanisms of action. For example, its interactions with iodine radicals have been extensively studied to elucidate the pathways through which it can form more complex structures .

Additionally, research into its binding affinity with biological targets can provide insights into its pharmacological properties.

Several compounds share structural similarities with S-(4-Fluorophenyl)-S-methyl-sulfoximine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| S-Methyl-S-(4-chlorophenyl) sulfoximine | CHClNOS | Contains chlorine instead of fluorine; different reactivity profile |

| S-Methyl-S-(3-fluorophenyl) sulfoximine | CHFNOS | Fluorine at the meta position; may exhibit different biological activity |

| S-Methyl-S-(4-bromophenyl) sulfoximine | CHBrNOS | Bromine substitution affects electronic properties; useful in synthesis |

| S-Methyl-S-(phenyl) sulfoximine | CHNOS | Lacks halogen substituents; serves as a baseline for comparison |

These compounds highlight the uniqueness of S-(4-Fluorophenyl)-S-methyl-sulfoximine in terms of its fluorinated structure, which may influence its chemical behavior and biological activity compared to other halogenated or unsubstituted sulfoximines.

XLogP3

GHS Hazard Statements

Pictograms

Irritant